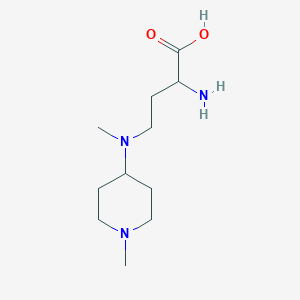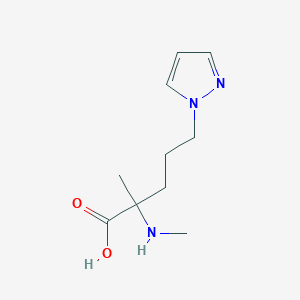
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a butanoic acid backbone with an amino group at the second position and a substituted piperidine ring at the fourth position. The presence of both amino and carboxylic acid functional groups makes it an interesting molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Substitution Reaction: The methyl group can be introduced to the piperidine ring through a substitution reaction using methylating agents like methyl iodide.
Coupling Reaction: The final step involves coupling the substituted piperidine ring with the aminobutanoic acid backbone using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The methyl group on the piperidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanoic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with target molecules, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methylpyridine: Similar in having an amino group and a substituted ring structure.
2-Amino-4-(methylamino)butanoic acid: Similar in having an amino group and a butanoic acid backbone.
Uniqueness
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanoic acid is unique due to the presence of both a substituted piperidine ring and a butanoic acid backbone. This combination of functional groups provides a unique set of chemical and biological properties that are not found in simpler analogs.
Propiedades
Fórmula molecular |
C11H23N3O2 |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
2-amino-4-[methyl-(1-methylpiperidin-4-yl)amino]butanoic acid |
InChI |
InChI=1S/C11H23N3O2/c1-13-6-3-9(4-7-13)14(2)8-5-10(12)11(15)16/h9-10H,3-8,12H2,1-2H3,(H,15,16) |
Clave InChI |
DXSXNNDVCHRHAO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)N(C)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}aceticacid](/img/structure/B15325557.png)



![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B15325579.png)






![2-[5-Chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B15325622.png)
